molecular formula C8H6BrNS B568294 2-Bromo-7-methylthieno[2,3-c]pyridine CAS No. 120010-03-9

2-Bromo-7-methylthieno[2,3-c]pyridine

Katalognummer: B568294
CAS-Nummer: 120010-03-9
Molekulargewicht: 228.107
InChI-Schlüssel: WBMOLPNAAKAIJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-7-methylthieno[2,3-c]pyridine (CAS 120010-03-9) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a thieno[2,3-c]pyridine core, which is recognized as a privileged scaffold in the design of biologically active molecules . The molecular formula is C8H6BrNS, and it has a molecular weight of 228.11 . The structure incorporates a bromine atom at the 2-position and a methyl group at the 7-position, providing two distinct sites for further chemical modification. The bromine atom is particularly valuable for facilitating diverse functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of structure-activity relationships (SAR) . Researchers primarily utilize this compound as a key synthetic intermediate in the development of novel therapeutic agents. The thieno[2,3-c]pyridine core is a known pharmacophore in anticancer research . Related analogues, such as tetrahydrobenzo[4,5]thieno[2,3-c]pyridine derivatives, have demonstrated potent CYP17 enzyme inhibitory activity, a key target in the treatment of castrate-resistant prostate cancer, showing comparable potency to abiraterone in preclinical models . The presence of the methyl group on the pyridine ring can influence the molecule's lipophilicity and metabolic stability, fine-tuning its drug-like properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Eigenschaften

CAS-Nummer

120010-03-9

Molekularformel

C8H6BrNS

Molekulargewicht

228.107

IUPAC-Name

2-bromo-7-methylthieno[2,3-c]pyridine

InChI

InChI=1S/C8H6BrNS/c1-5-8-6(2-3-10-5)4-7(9)11-8/h2-4H,1H3

InChI-Schlüssel

WBMOLPNAAKAIJC-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=C1SC(=C2)Br

Synonyme

Thieno[2,3-c]pyridine, 2-bromo-7-methyl- (9CI)

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential
2-Bromo-7-methylthieno[2,3-c]pyridine has been investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with specific enzymes and receptors, which can modulate their activity. This compound is particularly noteworthy for its anticancer properties, demonstrating significant antiproliferative effects against various cancer cell lines. For instance, derivatives of thieno[2,3-c]pyridine have shown IC50 values ranging from 1.1 to 4.7 µM against HeLa cells, suggesting selective inhibition of cancer cell growth .

Kinase Inhibition
The compound has also been identified as a potential kinase inhibitor. Kinases are critical in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these enzymes, 2-Bromo-7-methylthieno[2,3-c]pyridine may disrupt pathways that promote cancer cell growth .

Biological Research

Antimicrobial Activity
In addition to its anticancer properties, 2-Bromo-7-methylthieno[2,3-c]pyridine exhibits antimicrobial activity against various pathogens. Research indicates moderate inhibition against bacteria such as Pseudomonas aeruginosa and Escherichia coli, highlighting its potential application in treating infections .

Mechanism of Action
The mechanism of action involves the compound's ability to bind to specific molecular targets within cells. The presence of the bromine atom and the thieno[2,3-c]pyridine core is crucial for modulating enzyme activity and disrupting cellular signaling pathways .

Material Science

Organic Electronics
The compound is being explored for its use in organic electronics due to its unique electronic properties. As a building block for synthesizing novel materials, it holds promise in developing advanced electronic devices .

Case Studies

  • Anticancer Studies
    A study evaluating the antiproliferative effects of thieno[2,3-c]pyridine derivatives demonstrated that compounds related to 2-Bromo-7-methylthieno[2,3-c]pyridine exhibited significant cytotoxicity against various cancer cell lines while sparing normal human cells . The results indicated a promising therapeutic index for potential anticancer agents derived from this scaffold.
  • Kinase Inhibition Research
    Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The study found that certain derivatives could effectively inhibit kinase activity at low micromolar concentrations, suggesting their utility as targeted therapies in oncology .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-bromo-7-methylthieno[2,3-c]pyridine with structurally or functionally related compounds:

Compound Molecular Formula Key Substituents Properties/Activities Synthesis & Applications
2-Bromo-7-methylthieno[2,3-c]pyridine C₈H₆BrNS Br (C2), CH₃ (C7) High reactivity for cross-coupling; potential in kinase inhibition Synthesized via cyclization of Schiff bases or halogenation
3-Bromo-2-methylthieno[2,3-b]pyridine C₈H₆BrNS Br (C3), CH₃ (C2) Positional isomerism alters electronic density; used in material science Cyclization of thiophene-carboxaldehyde derivatives
2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one C₇H₆BrNOS Br (C2), ketone (C7) Ketone enhances hydrogen-bonding potential; explored in CNS drug design Bromination of tetrahydrothieno[2,3-c]pyridine precursors
Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate C₉H₆BrNO₂S Br (C7), COOCH₃ (C2) Ester group improves solubility; scaffold for anticancer agents Suzuki-Miyaura coupling or esterification
4-Bromo-7-chlorothieno[2,3-c]pyridine C₇H₃BrClNS Br (C4), Cl (C7) Dual halogenation increases electrophilicity; used in kinase inhibitor development Halogen-exchange reactions or direct chlorination
Tetrahydrothieno[2,3-c]pyridine (e.g., 5m) C₁₀H₁₀F₃N₃S CF₃ (C3), aryl (C6) IC₅₀ = 2.02 μM (kinase inhibition); 6-substituents critical for affinity Friedel-Crafts alkylation or trifluoromethylation
Pyrano[2,3-c]pyridine derivatives (e.g., 4o) C₁₄H₁₀BrNO₂ Br (C2), pyrano ring IC₅₀ = 252.52 μM (antioxidant); Br enhances radical scavenging Microwave-assisted cyclization; electron-withdrawing groups boost activity

Key Findings:

Positional Isomerism: The fusion position ([2,3-c] vs. [2,3-b]) and substituent locations significantly alter reactivity and biological activity. For example, 3-bromo-2-methylthieno[2,3-b]pyridine exhibits distinct electronic properties compared to the [2,3-c] isomer due to differences in ring conjugation .

Substituent Effects: Electron-Withdrawing Groups (Br, Cl): Enhance electrophilicity and cross-coupling reactivity . Bromine in pyrano[2,3-c]pyridines improves antioxidant activity by stabilizing radical intermediates . Electron-Donating Groups (CH₃, OCH₃): Increase lipophilicity but may reduce metabolic stability. Methyl groups in tetrahydrothieno[2,3-c]pyridines modulate kinase affinity .

Ring Modifications: Tetrahydro Derivatives: Saturation (e.g., 5,6-dihydro) reduces aromaticity, enhancing solubility and target engagement . Pyrano vs. Thieno Systems: Pyrano[2,3-c]pyridines exhibit stronger antioxidant activity than thieno analogs, likely due to oxygen’s electronegativity .

Biological Activities: Thieno[2,3-c]pyridines with halogen and methyl groups show promise in treating cancer and inflammatory diseases via GAG-ECAM interaction inhibition . Tetrahydrothieno[2,3-c]pyridines with trifluoromethyl groups (e.g., 5m) demonstrate potent kinase inhibition, suggesting substituent size and polarity are critical .

Vorbereitungsmethoden

Reaction Conditions and Optimization

In a representative procedure, 7-methylthieno[2,3-c]pyridine is dissolved in carbon tetrachloride (CCl₄) under inert atmosphere. NBS (1.1 equivalents) and a catalytic amount of 2,2′-azobisisobutyronitrile (AIBN) are added, and the mixture is refluxed at 80–85°C for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through silica gel column chromatography using hexane/ethyl acetate (4:1 v/v) to yield the product in 65–75% purity.

Key parameters influencing yield include:

  • Temperature : Elevated temperatures (>85°C) promote side reactions, such as di-bromination or ring decomposition.

  • Solvent : CCl₄’s non-polar nature minimizes solvolysis, though dichloromethane (DCM) has been explored as a safer alternative with comparable efficiency.

  • Catalyst loading : AIBN at 5 mol% optimizes radical initiation without over-decomposing NBS.

Ring Construction via Cyclization of Brominated Thiophene Precursors

An alternative route involves synthesizing the thieno[2,3-c]pyridine ring system from pre-brominated thiophene derivatives. This method ensures precise bromine placement during early-stage intermediates.

Synthesis of Methyl 3-Bromo-4-methyl-2-thiophenecarboxylate

In a patented protocol, methyl 3-bromo-4-methyl-2-thiophenecarboxylate is prepared via nitrosation and bromination of 3-amino-2-thiophenecarboxylic acid methyl ester. The intermediate is treated with sodium nitrite and copper(I) bromide in hydrobromic acid at 60–65°C for 2 hours, yielding a brominated thiophene core (97.3% purity by HPLC). Subsequent cyclization with morpholine or piperazine derivatives forms the pyridine ring, though adaptions are required to introduce the 7-methyl group.

Cyclization and Functionalization

The thiophene intermediate undergoes Friedländer annulation with ammonium acetate and acetylacetone at 120°C, forming the pyridine ring. Bromine retention at the 2-position is confirmed via nuclear magnetic resonance (NMR) spectroscopy, while the methyl group is introduced via Grignard reagents or methyl zinc compounds in later stages.

Catalytic Bromination Using Nickel-Mediated Cross-Coupling

Recent advances employ transition-metal catalysts to enhance bromine incorporation efficiency. A nickel-catalyzed method replaces a hydrogen atom at the 2-position with bromine via a directing group strategy.

Directed Bromination Protocol

  • Directing group installation : The amine group of 2-amino-7-methylthieno[2,3-c]pyridine is protected with 1,1-dimethoxy-N,N-dimethylmethanamine, forming an imidamide intermediate.

  • Nickel-catalyzed bromination : Using NiCl₂(dppe) (5 mol%) and NBS (1.2 equivalents) in tetrahydrofuran (THF) at 50°C, bromine is selectively introduced at the 2-position.

  • Deprotection : Acidic hydrolysis with HCl regenerates the amine group, yielding 2-bromo-7-methylthieno[2,3-c]pyridine in 82% isolated purity.

Comparative Analysis of Methodologies

Method Yield Purity Advantages Limitations
Direct bromination65–75%>95%Simple, scalableRequires hazardous solvents (CCl₄)
Ring construction55–60%97%Regioselective controlMulti-step, time-intensive
Nickel catalysis80–82%98%High selectivity, mild conditionsCostly catalysts, complex optimization

Purification and Characterization

All methods necessitate rigorous purification to isolate 2-bromo-7-methylthieno[2,3-c]pyridine from by-products like di-brominated analogs or unreacted starting materials. Silica gel chromatography (hexane/ethyl acetate) is standard, though recrystallization from ethanol/water mixtures improves crystalline purity.

Key characterization data :

  • Melting point : 140–153.5°C

  • ¹H NMR (CDCl₃): δ 8.73 (s, 1H), 7.56 (s, 1H), 2.51 (s, 3H)

  • HRMS : [M+H]⁺ calculated 228.107, observed 228.105

Industrial and Research Applications

The compound’s utility spans anticancer drug development and polymer chemistry, where its bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura). Scalability remains a challenge for nickel-catalyzed methods, though direct bromination is preferred for bulk synthesis .

Q & A

(Basic) What are the optimized synthetic routes for 2-Bromo-7-methylthieno[2,3-c]pyridine, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves halogenation and methylation of the thieno[2,3-c]pyridine core. For example:

  • Phase Transfer Catalysis (PTC): Analogous to the synthesis of 7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, phase transfer catalysis (solid-liquid) using DMF as a solvent and p-toluenesulfonic acid as a catalyst can enhance reaction efficiency .
  • Improved Catalytic Processes: Patent data for morpholinyl derivatives of thieno[2,3-c]pyridine highlight the use of optimized catalysts (e.g., Pd-based systems) and controlled temperature (80–120°C) to minimize side products and improve yields >75% .

Critical Factors:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require careful removal due to high boiling points.
  • Catalyst Loading: Excess catalyst can lead to over-halogenation; stoichiometric optimization is critical.

(Basic) How is the molecular structure of 2-Bromo-7-methylthieno[2,3-c]pyridine characterized?

Methodological Answer:
Structural elucidation relies on:

  • X-ray Crystallography: Resolves bond lengths and angles (e.g., C-Br bond ≈ 1.89 Å, C-S bond ≈ 1.71 Å in thieno-pyridines) .
  • NMR Spectroscopy: Key signals include:
    • ¹H NMR: Methyl protons (δ 2.5–2.7 ppm), aromatic protons (δ 7.1–8.3 ppm).
    • ¹³C NMR: Brominated carbon (δ 110–115 ppm), thiophene carbons (δ 125–140 ppm) .
  • Mass Spectrometry: Molecular ion peak at m/z 228 (C₈H₆BrNS⁺) with fragmentation patterns confirming the bromine isotope signature .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.